molecular formula C10H20N2 B13199806 3-(Piperidin-4-YL)piperidine

3-(Piperidin-4-YL)piperidine

Cat. No.: B13199806
M. Wt: 168.28 g/mol
InChI Key: XYHYGLGHYZQJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Piperidin-4-YL)piperidine: is a heterocyclic organic compound that features two piperidine rings. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-YL)piperidine can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, the hydrogenation of 4-cyanopyridine in the presence of a palladium catalyst can yield 4-aminopiperidine, which can then be further reacted to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or rhodium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-YL)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(Piperidin-4-YL)piperidine is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is a key component in the synthesis of drugs targeting neurological disorders, cardiovascular diseases, and cancer .

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals. Its unique structure makes it valuable in the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-YL)piperidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate their activity .

Comparison with Similar Compounds

    Piperidine: A simpler structure with one piperidine ring.

    4-(Piperidin-4-yl)phenylamine: Contains a piperidine ring attached to a phenyl group.

    N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness: 3-(Piperidin-4-YL)piperidine is unique due to its dual piperidine ring structure, which imparts distinct chemical and biological properties. This dual ring system enhances its ability to interact with multiple molecular targets, making it a versatile compound in drug discovery and industrial applications .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

3-piperidin-4-ylpiperidine

InChI

InChI=1S/C10H20N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h9-12H,1-8H2

InChI Key

XYHYGLGHYZQJBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2CCNCC2

Origin of Product

United States

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